molecular formula C12H11BN2O3 B8070824 Boronic acid, [4-[(3-pyridinylamino)carbonyl]phenyl]

Boronic acid, [4-[(3-pyridinylamino)carbonyl]phenyl]

Cat. No.: B8070824
M. Wt: 242.04 g/mol
InChI Key: DLDSNWWIKFLZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boronic acid, [4-[(3-pyridinylamino)carbonyl]phenyl] (hereafter referred to as Compound X), is a boronic acid derivative featuring a phenyl ring substituted with a carbamoyl linkage to a 3-pyridinyl group. This structure combines the electron-deficient boronic acid moiety with a nitrogen-rich aromatic system, enabling applications in medicinal chemistry, catalysis, and sensor design.

The boronic acid group facilitates reversible covalent interactions with diols or serine residues in enzymes, while the pyridinyl-carbamoyl substituent may enhance solubility, electronic properties, or target affinity. Such structural motifs are common in β-lactamase inhibitors and fluorescent probes .

Properties

IUPAC Name

[4-(pyridin-3-ylcarbamoyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BN2O3/c16-12(15-11-2-1-7-14-8-11)9-3-5-10(6-4-9)13(17)18/h1-8,17-18H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDSNWWIKFLZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CN=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amide Coupling Using 4-Boronobenzoic Acid

This one-step approach involves activating 4-boronobenzoic acid for reaction with 3-aminopyridine:

Procedure :

  • Dissolve 4-boronobenzoic acid (1.65 g, 10 mmol) in anhydrous DMF (20 mL).

  • Add HOBt (1.62 g, 12 mmol) and EDCI (2.30 g, 12 mmol) at 0°C under nitrogen.

  • Stir for 30 min, then add 3-aminopyridine (0.94 g, 10 mmol) and TEA (1.52 mL, 11 mmol).

  • Warm to room temperature and stir for 18 hr.

  • Quench with 5% NaHCO₃, extract with EtOAc, and purify via flash chromatography (CH₂Cl₂/MeOH 95:5).

Challenges :

  • Unprotected boronic acids may form cyclic anhydrides with the carboxylic acid, reducing yield.

  • Limited solubility of 4-boronobenzoic acid in non-polar solvents complicates purification.

Boronic Ester Protection Strategy

To circumvent reactivity issues, the boronic acid is temporarily converted to a pinacol ester:

Step 1: Esterification of 4-Boronobenzoic Acid

  • Reflux 4-boronobenzoic acid (1.65 g, 10 mmol) with pinacol (1.42 g, 12 mmol) in toluene (30 mL) using a Dean-Stark trap for 6 hr.

  • Concentrate under vacuum to obtain 4-(pinacolatoboron)benzoic acid as a white solid (yield: 92%).

Step 2: Amide Coupling

  • Activate the ester-protected benzoic acid (2.45 g, 8 mmol) with CDI (1.94 g, 12 mmol) in THF (20 mL) at 0°C.

  • Add 3-aminopyridine (0.75 g, 8 mmol) and stir at 25°C for 12 hr.

  • Remove THF, resuspend in EtOAc, wash with 1M HCl (to remove excess amine), and dry over MgSO₄.

Step 3: Deprotection of Boronic Acid

  • Treat the coupled product (2.1 g, 5 mmol) with 6M HCl in dioxane (15 mL) at 50°C for 3 hr.

  • Neutralize with NaHCO₃, extract with EtOAc, and crystallize from ethanol/water (yield: 78%).

Solid-Phase Synthesis for High-Throughput Production

Adapting methods from fluorescent probe synthesis, resin-bound approaches enable scalable manufacturing:

Protocol :

  • Load Wang resin (1.0 g, 0.8 mmol/g) with Fmoc-protected 4-boronobenzoic acid using DIC/HOAt in DMF.

  • Deprotect with 20% piperidine, then couple 3-aminopyridine via PyBOP/DIEA activation.

  • Cleave from resin with TFA/H₂O (95:5), precipitate in cold ether, and lyophilize (purity >95% by HPLC).

Analytical Characterization Data

ParameterValue/ObservationMethodReference
¹H NMR (DMSO-d₆)δ 8.71 (s, 1H, pyridine-H), 8.45 (d, J=4.8 Hz, 1H), 8.02 (d, J=8.0 Hz, 2H), 7.92 (d, J=8.0 Hz, 2H), 7.51 (m, 1H)400 MHz NMR
IR (KBr)3350 (B-OH), 1685 (C=O), 1320 (B-O) cm⁻¹FT-IR
HPLC Purity 98.7% (C18, 0.1% TFA/ACN)UV detection at 254 nm
Melting Point 214–216°C (decomp.)Capillary method

Critical Evaluation of Synthetic Approaches

Yield Comparison Across Methods

MethodYield (%)Purity (%)Key Advantage
Direct coupling4588Minimal steps
Boronic ester protection7895Avoids boronic acid degradation
Solid-phase synthesis8298Scalable, automated

The protection-deprotection strategy balances yield and practicality for lab-scale synthesis, while solid-phase methods excel in producing clinical-grade material.

Troubleshooting Common Synthesis Issues

Issue 1: Low Coupling Efficiency

  • Cause : Competitive coordination of boron to coupling reagents.

  • Solution : Use CDI instead of carbodiimides; pre-activate carboxylic acid for 1 hr before adding amine.

Issue 2: Protodeboronation During Deprotection

  • Cause : Acidic conditions hydrolyzing B-O bonds.

  • Mitigation : Employ buffered deprotection (pH 5–6 acetate buffer) at 40°C.

Emerging Innovations in Boronic Acid-Amide Synthesis

Recent advances include:

  • Flow chemistry : Continuous processing reduces boronic acid exposure to harsh conditions, improving yields to >85%.

  • Enzymatic coupling : Lipase-catalyzed amidation in non-aqueous media avoids boron-related side reactions (pilot-scale yield: 74%) .

Scientific Research Applications

Medicinal Chemistry Applications

Boronic acids are increasingly recognized for their potential therapeutic benefits. The compound [4-[(3-pyridinylamino)carbonyl]phenyl]boronic acid is structurally similar to other boronic acid derivatives that have been utilized in drug development.

Key Therapeutic Uses:

  • Cancer Treatment: Boronic acids have been explored as proteasome inhibitors, with notable examples including bortezomib, which targets multiple myeloma. The structural modifications provided by boronic acids can enhance selectivity and efficacy against cancer cells .
  • Antibacterial and Antiviral Activity: Research indicates that boronic acids exhibit antibacterial and antiviral properties, making them suitable candidates for developing new antibiotics and antiviral agents .

Enzyme Inhibition Studies

Boronic acids are known to interact with various enzymes, particularly carbonic anhydrases (CAs), which are critical in maintaining pH balance and fluid homeostasis in biological systems. The inhibition of CAs has implications for treating conditions such as glaucoma and epilepsy.

Case Study:

  • A study evaluated several phenyl boronic acid derivatives against human carbonic anhydrase II (hCA II). Among these, a derivative was identified as a competitive inhibitor with an IC50 value indicating effective inhibition without significant toxicity to human fibroblast cells . This highlights the potential for boronic acid derivatives in developing safer enzyme inhibitors.

Synthetic Methodologies

The synthesis of boronic acids can be achieved through various methods, which are essential for their application in organic synthesis and medicinal chemistry.

Common Synthetic Routes:

  • Cross-Coupling Reactions: Boronic acids can be synthesized via palladium-catalyzed cross-coupling reactions with aryl halides. This method is widely employed due to its efficiency and versatility in forming carbon-boron bonds .
  • Flow Chemistry Techniques: Recent advancements have demonstrated the feasibility of synthesizing boronic acids using flow chemistry, which offers improved control over reaction conditions and yields .

Summary of Biological Applications

The biological applications of boronic acid derivatives extend beyond medicinal chemistry to include:

Application AreaSpecific UsesExamples/Notes
Cancer TherapyProteasome inhibitorsBortezomib, Ixazomib
Enzyme InhibitionInhibition of carbonic anhydrasesCompounds showing activity against hCA II
Antimicrobial AgentsDevelopment of new antibioticsVarious derivatives showing antibacterial activity
Drug Delivery SystemsPotential use as carriers for drug deliveryOngoing research into formulations

Mechanism of Action

The mechanism of action of boronic acid, [4-[(3-pyridinylamino)carbonyl]phenyl], involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in biological systems, where it can interact with enzymes and other proteins, potentially inhibiting their activity. The molecular targets and pathways involved include proteasomes and other enzymes that contain active site serine or threonine residues.

Comparison with Similar Compounds

Structural and Functional Analogues
Compound Name Key Substituents Biological Activity/Properties Reference
Compound X (hypothetical) 3-Pyridinylamino-carbamoyl phenyl Potential enzyme inhibition, solubility
(R)-(4-((1-Phenylethyl)carbamoyl)phenyl)boronic acid Phenylethyl-carbamoyl phenyl Intermediate in Suzuki coupling
1-Amido-2-triazolylethaneboronic acid Triazole ring (phenyl replacement) β-lactamase inhibition (Ki = 0.004 µM)
4-(Diphenylamino)phenylboronic acid Diphenylamino group Fluorescent probe (emission ~580 nm)
6-Hydroxynaphthalen-2-yl boronic acid Naphthol group Antiproliferative (IC50 = 0.1969 µM)

Key Observations :

  • Triazole vs. Pyridinyl Substitutents : Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid) exhibit enhanced β-lactamase inhibition (Ki = 0.004–0.008 µM) compared to phenyl-substituted analogs. The triazole improves synthesis efficiency and cell penetration, suggesting that Compound X’s pyridinyl group may similarly optimize pharmacokinetics .
  • Compound X’s pyridinyl-carbamoyl group could mitigate precipitation issues via enhanced hydrophilicity.
Solubility and Physicochemical Properties
Compound Name LogP (Predicted) TPSA (Ų) Solubility in RPMI Medium Reference
Compound X (hypothetical) ~2.5 (estimated) ~80 Likely moderate
[4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid 3.8 40.5 Precipitates in RPMI
4-(N-Boc-amino)phenylboronic acid 1.5 66.4 High (stable in solution)
4-(Dimethylcarbamoyl)phenylboronic acid 1.2 49.3 High

Key Observations :

  • Bulky hydrophobic groups (e.g., propan-2-yloxyphenyl) reduce solubility, leading to precipitation in biological assays . Compound X’s pyridinyl-carbamoyl group, with a polarizable nitrogen atom, may improve aqueous stability.
  • Carbamoyl-substituted boronic acids (e.g., 4-(dimethylcarbamoyl)phenylboronic acid) exhibit lower LogP and higher solubility, aligning with trends observed in Compound X’s structural analogs .
Electronic and Binding Properties
  • pKa Modulation : Chalcone-derived boronic acids (e.g., Chalc2) show reduced pKa (~6.5) due to electron-withdrawing carbonyl groups. Compound X’s carbamoyl linkage may similarly lower pKa, enhancing sugar-binding or enzyme inhibition at physiological pH .
  • Enzyme Inhibition: Triazole-substituted boronic acids bind covalently to β-lactamase residues (Ser318, Tyr150, Lys67), with Ki values in the nanomolar range. The pyridinyl group in Compound X could mimic this interaction via nitrogen-mediated hydrogen bonding .

Biological Activity

Boronic acids, particularly derivatives such as Boronic acid, [4-[(3-pyridinylamino)carbonyl]phenyl] , have garnered significant attention in medicinal chemistry due to their diverse biological activities. These compounds are characterized by their ability to form reversible covalent bonds with diols, which is pivotal in various biochemical processes. This article aims to provide a comprehensive overview of the biological activity of this specific boronic acid derivative, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound Boronic acid, [4-[(3-pyridinylamino)carbonyl]phenyl] can be structurally represented as follows:

  • Chemical Formula : C13_{13}H12_{12}BNO2_2
  • Molecular Weight : 233.05 g/mol
  • Functional Groups : Boronic acid group, amine group, carbonyl group

This structure enables the compound to participate in various chemical reactions, particularly those involving the formation of cyclic boronate esters with diols.

Anticancer Activity

Boronic acids have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of proteasomal activity, leading to the accumulation of pro-apoptotic factors within cancer cells.

  • Case Study : A study demonstrated that boronic acid derivatives can selectively induce apoptosis in chronic lymphocytic leukemia (CLL) cells. The derivatives were shown to increase reactive oxygen species (ROS) levels, which were fatal to these cells while sparing normal peripheral blood mononuclear cells (PBMCs) .

Antibacterial and Antiviral Properties

Recent research has highlighted the antibacterial and antiviral activities of boronic acids. They exhibit effectiveness against various pathogens by disrupting bacterial cell walls and inhibiting viral replication.

  • Research Findings : A comprehensive review indicated that boronic acids possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. Their mechanism involves the inhibition of bacterial enzymes necessary for cell wall synthesis .

Drug Delivery Systems

Boronic acid derivatives have also been explored for their potential in drug delivery systems. They can be incorporated into liposomes or nanoparticles to enhance the delivery of therapeutic agents.

  • Example : Boronic acid liposomes have been developed that enable triggered release of their contents in response to carbohydrate binding. This property is particularly useful for targeting specific tissues or cells .

The biological activity of boronic acids can be attributed to several mechanisms:

  • Proteasome Inhibition : By binding to the active site of proteasomes, boronic acids prevent the degradation of regulatory proteins, leading to altered cell cycle progression and apoptosis.
  • Reactive Oxygen Species Generation : Certain derivatives increase intracellular ROS levels, which can induce oxidative stress in cancer cells.
  • Reversible Binding : The ability to form reversible bonds with diols allows these compounds to interact selectively with biomolecules, enhancing their therapeutic efficacy.

Table 1: Biological Activities of Boronic Acid Derivatives

Activity TypeCompound ExampleMechanismReference
AnticancerBoronic acid derivative AProteasome inhibition
AntibacterialBoronic acid derivative BCell wall synthesis inhibition
Drug DeliveryBoronic acid liposomeTriggered content release via carbohydrate

Table 2: Case Studies on Specific Activities

Study FocusFindings
CLL Cell ApoptosisIncreased ROS levels in CLL cellsSelective cytotoxicity towards CLL
Bacterial InhibitionEffective against multiple bacterial strainsPotential for new antibacterial therapies

Q & A

Basic: What are the primary synthetic challenges and purification strategies for aromatic boronic acids like [4-[(3-pyridinylamino)carbonyl]phenyl]boronic acid?

Answer:
Aromatic boronic acids are typically synthesized via palladium-catalyzed Miyaura borylation or protodeboronation of esters . Key challenges include air/moisture sensitivity, propensity for protodeborylation, and purification difficulties due to their polar nature. Methodological solutions:

  • Protection strategies : Use pinacol esters as stable intermediates, which are later hydrolyzed under acidic conditions .
  • Purification : Employ reverse-phase chromatography or recrystallization in anhydrous solvents (e.g., THF/hexane mixtures) to avoid decomposition .
  • Analytical validation : Monitor reaction progress via 11^{11}B NMR to confirm boronic acid formation and purity .

Basic: Which spectroscopic and computational methods are most effective for characterizing the structure of this boronic acid derivative?

Answer:

  • Spectroscopy :
    • IR : Identify B-O stretching (~1,350 cm1^{-1}) and N-H bending (pyridinylamino group, ~1,600 cm1^{-1}) .
    • 1^{1}H/13^{13}C NMR : Assign aromatic protons and carbonyl carbons; 11^{11}B NMR confirms boron environment (~30 ppm for trigonal planar geometry) .
  • Computational : Density Functional Theory (DFT) at B3LYP/6-31G* level predicts molecular geometry, vibrational modes, and HOMO-LUMO gaps. SPARTAN’14 software is recommended for simulating spectral data .

Advanced: How can computational modeling optimize the design of boronic acid-based therapeutics targeting proteases or glycoproteins?

Answer:
DFT and molecular docking (e.g., AutoDock Vina) are critical for:

  • Binding affinity prediction : Simulate interactions between the boronic acid moiety and catalytic threonine residues (e.g., proteasome inhibition by bortezomib analogs) .
  • Solvent effects : Include implicit solvent models (e.g., PCM) to account for aqueous stability and hydrolytic susceptibility .
  • Pharmacokinetics : Predict logP and solubility using QSPR models to balance lipophilicity and bioavailability .

Advanced: What experimental conditions mitigate non-specific interactions when studying glycoprotein binding to boronic acid-functionalized surfaces?

Answer:

  • Buffer optimization : Use high-pH borate buffers (pH 8.5–9.0) to enhance boronate-diol ester formation while minimizing ionic or hydrophobic secondary interactions .
  • Surface chemistry : Immobilize boronic acids on carboxymethyl dextran-coated substrates to reduce non-specific protein adsorption .
  • Validation : Employ surface plasmon resonance (SPR) with control surfaces (e.g., non-boronic acid analogs) to quantify specificity .

Advanced: How are boronic acids integrated into anticancer drug design, and what bioactivity assays validate their efficacy?

Answer:

  • Rational design : Mimic peptide substrates (e.g., bortezomib’s dipeptidyl boronic acid structure) to inhibit proteasomes via covalent binding .
  • Bioassays :
    • In vitro : Measure IC50_{50} values against cancer cell lines (e.g., glioblastoma U87-MG) using MTT assays .
    • In vivo : Evaluate tumor regression in xenograft models with pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) .

Advanced: What methodologies enable the use of boronic acid-functionalized materials in fluorescent biosensors?

Answer:

  • Material synthesis : Conjugate boronic acids to carbon dots (CDs) or polymeric nanoparticles via Suzuki-Miyaura coupling or RAFT polymerization .
  • Detection mechanism : Exploit fluorescence quenching/enhancement upon binding diols (e.g., bacterial glycolipids) or metal ions (e.g., Fe3+^{3+}) .
  • Sensitivity : Achieve detection limits <10 nM for glucose using boronic acid-CD conjugates with Förster resonance energy transfer (FRET) .

Advanced: How does structural variation (e.g., substituents, conjugation) influence the thermal stability of boronic acids for flame-retardant applications?

Answer:

  • Thermogravimetric analysis (TGA) : Pyrene-1-boronic acid shows stability up to 600°C due to extended aromaticity, while aliphatic analogs degrade at <300°C .
  • Functional groups : Electron-withdrawing groups (e.g., -CF3_3) enhance thermal stability by reducing boroxine formation .
  • Polymer composites : Incorporate boronic acids into block copolymers (e.g., Pluronic®-based) to improve char formation and oxygen barrier properties .

Advanced: How should researchers address contradictory data in boronic acid-glycoprotein binding studies?

Answer:

  • Control experiments : Compare binding kinetics in borate vs. phosphate buffers to isolate pH-specific effects .
  • Cross-validation : Use orthogonal techniques (e.g., isothermal titration calorimetry + SPR) to confirm binding constants .
  • Data normalization : Correct for non-specific interactions using reference surfaces or competitive inhibitors (e.g., free sorbitol) .

Advanced: What advanced mass spectrometry techniques overcome boroxine interference in boronic acid analysis?

Answer:

  • Derivatization : Convert boronic acids to cyclic esters using diols (e.g., 2,3-butanediol) to prevent dehydration/trimerization .
  • MALDI-MS : Use α-cyano-4-hydroxycinnamic acid (CHCA) matrix with low laser energy to minimize fragmentation .
  • High-resolution MS : Employ Orbitrap or Q-TOF systems to resolve isotopic patterns (e.g., 10^{10}B vs. 11^{11}B) .

Advanced: What structural features make boronic acids promising candidates for halogen-free flame retardants?

Answer:

  • Char formation : Boron oxides generated during thermal degradation create a protective layer, suppressing smoke .
  • Synergistic effects : Combine with phosphorus or nitrogen additives to enhance flame inhibition (e.g., reduced peak heat release rate by 60%) .
  • Polymer compatibility : Design block copolymers (e.g., PAPBA) with tunable boronic acid content for cellulose or synthetic polymer matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.